molecular formula C15H15Br2NO2 B1421666 Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate CAS No. 1015856-43-5

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Cat. No.: B1421666
CAS No.: 1015856-43-5
M. Wt: 401.09 g/mol
InChI Key: KLABLVZXQMBVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(bromomethyl)quinoline-4-carboxylate: Similar structure but with one bromine atom.

    Tert-butyl 2-(chloromethyl)quinoline-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-(iodomethyl)quinoline-4-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: : Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific chemical reactions and research applications .

Properties

IUPAC Name

tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLABLVZXQMBVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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